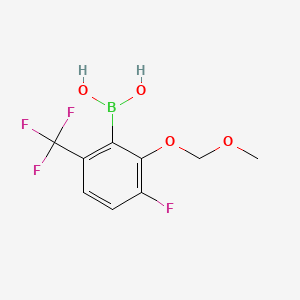
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base like potassium acetate and a solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group.
Substitution: The fluoro and methoxymethoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in an inert solvent like tetrahydrofuran.
Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethylformamide.
Major Products:
Oxidation: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenol).
Reduction: Formation of (3-Fluoro-2-(methoxymethoxy)-6-(difluoromethyl)phenyl)boronic acid.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Suzuki-Miyaura Cross-Coupling: Used as a reagent in the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of serine proteases due to the boronic acid moiety.
Medicine:
Drug Development: Used in the synthesis of boron-containing drugs, which have applications in cancer therapy and antimicrobial treatments.
Industry:
Materials Science: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura cross-coupling reactions, leading to the formation of a new carbon-carbon bond. The trifluoromethyl and fluoro groups can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.
Comparison with Similar Compounds
- (3-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-3-(trifluoromethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the methoxymethoxy group in (3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl)boronic acid distinguishes it from other similar compounds. This group can provide additional steric and electronic effects, influencing the compound’s reactivity and selectivity in chemical reactions.
- Reactivity: The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H9BF4O4 |
|---|---|
Molecular Weight |
267.97 g/mol |
IUPAC Name |
[3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-6(11)3-2-5(9(12,13)14)7(8)10(15)16/h2-3,15-16H,4H2,1H3 |
InChI Key |
BDSVJSOTMJFHPF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1OCOC)F)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


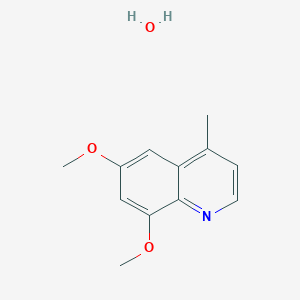
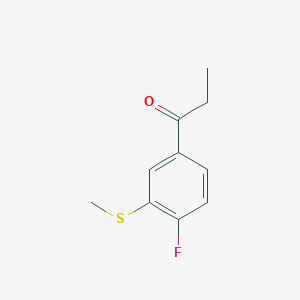
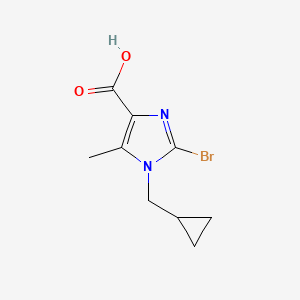
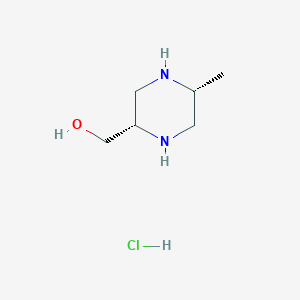
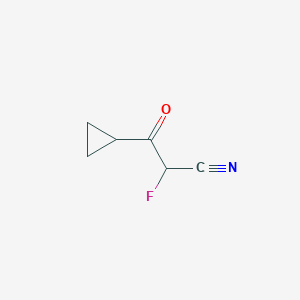
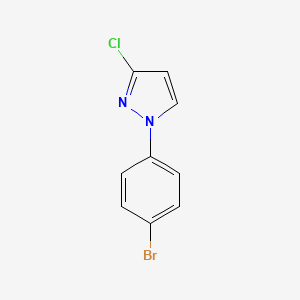
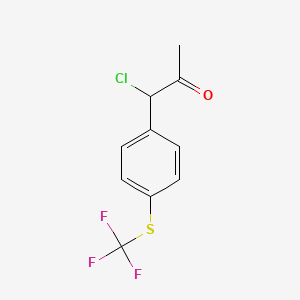
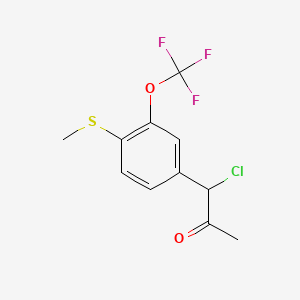
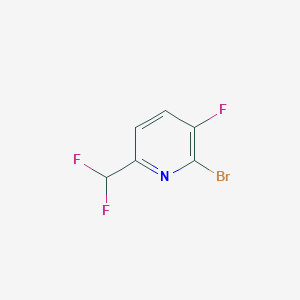
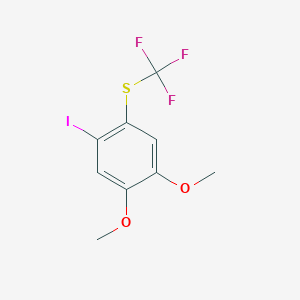
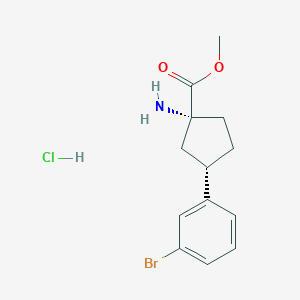
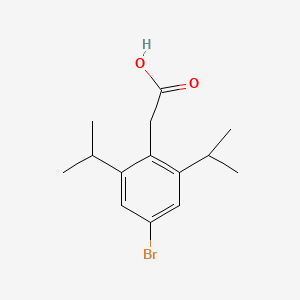
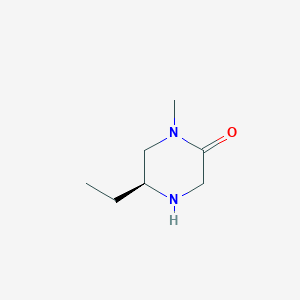
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
